molecular formula C22H21FN6 B2605296 N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955304-40-2

N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2605296
CAS No.: 955304-40-2
M. Wt: 388.45
InChI Key: ORMFJUSZKSNSJL-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of piperidine derivatives . Piperidine derivatives are known for their wide range of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is substituted at the 1-position with a phenyl group and at the 6-position with a piperidin-1-yl group. The pyrazolo[3,4-d]pyrimidin-4-amine core is also substituted with a 3-fluorophenyl group .

Scientific Research Applications

Antitumor Activity

Compounds similar to "N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Studies have shown that certain derivatives with the 3-fluoro-5-substituted phenylpiperazinyl group exhibit potent cytotoxicity in vitro. For instance, a 3-cyano-5-fluorophenyl derivative demonstrated significant antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).

Biochemical Analysis

Biochemical Properties

N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination . The compound possesses suitable physicochemical properties and good oral bioavailability .

Molecular Mechanism

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also a basic building block for making protein degrader libraries . Mechanistic investigations of similar compounds have revealed their ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Temporal Effects in Laboratory Settings

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also involved in reducing the overexpression of nitric oxide (NO), which can lead to multiple inflammatory related diseases .

Dosage Effects in Animal Models

While there is no specific information on the dosage effects of this compound in animal models, studies on similar compounds, such as piperine, have shown antidepressant-like effects when given to mice with chronic mild stress .

Metabolic Pathways

This compound is involved in inflammation pathways, where its excessive production can react with superoxide radical to produce reactive nitrogen species, which initiate multiple inflammatory and oxidative stress pathways .

Transport and Distribution

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . There is currently no specific information available on the transport and distribution of this compound within cells and tissues.

Subcellular Localization

Equilibrative nucleoside transporters (ENTs), which are sodium-independent and can transport nucleosides along the concentration gradient, comprise hydrophobic α-helices across the cell membrane with an intracellular N-terminus and an extracellular C-terminus . There is currently no specific information available on the subcellular localization of this compound.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6/c23-16-8-7-9-17(14-16)25-20-19-15-24-29(18-10-3-1-4-11-18)21(19)27-22(26-20)28-12-5-2-6-13-28/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMFJUSZKSNSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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